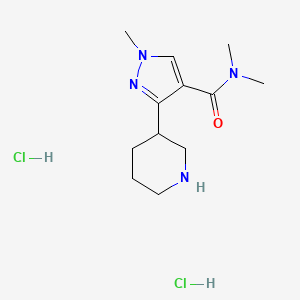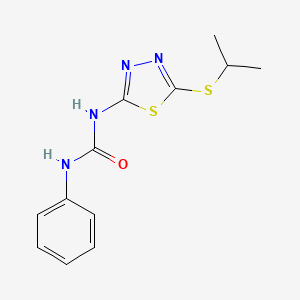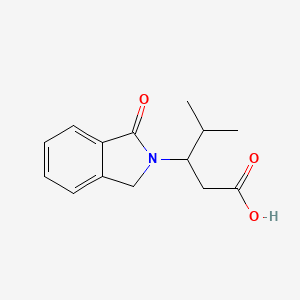
4-methyl-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)pentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-methyl-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)pentanoic acid” is a chemical compound with the molecular formula C14H17NO3 . It is a basic building block for the development of a protein degrader library .
Molecular Structure Analysis
The molecular structure of “4-methyl-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)pentanoic acid” is characterized by the presence of an isoindole group, which is a bicyclic structure consisting of a benzene ring fused to a five-membered nitrogen-containing ring .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-methyl-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)pentanoic acid” include a molecular weight of 247.29 . Unfortunately, other specific properties such as density, boiling point, and melting point were not found in the sources I accessed.Scientific Research Applications
Organic Synthesis Intermediates
This compound is widely used as an intermediate in organic synthesis. Its structure allows for various chemical modifications, making it a versatile building block for creating more complex molecules. This is particularly useful in the synthesis of pharmaceuticals and agrochemicals, where precision and variability are crucial .
Therapeutic Research
The compound’s derivatives have potential therapeutic applications. For instance, similar structures are found in drugs that treat conditions like myelodysplastic syndrome (del (5q)-MDS), showcasing the compound’s relevance in medicinal chemistry .
Polymer Chemistry
In the field of polymer chemistry, such compounds can be used to modify the properties of polymers. They can act as plasticizers, stabilizers, or even as a monomer unit that can be polymerized to form new types of plastics with unique properties .
Mechanism of Action
Target of Action
The primary target of this compound is the ubiquitin E3 ligase cereblon . This enzyme plays a crucial role in the ubiquitin-proteasome system, which is responsible for protein degradation within cells .
Mode of Action
The compound acts as a ligand for cereblon , binding to the enzyme and inducing it to degrade specific proteins . In particular, it has been shown to cause the degradation of the Ikaros transcription factors IKAROS family zinc finger 1 (IKZF1) and IKZF3 .
Biochemical Pathways
The action of this compound affects the ubiquitin-proteasome pathway , a crucial system for protein turnover in cells . By inducing the degradation of specific proteins, it can influence various cellular processes that these proteins are involved in .
Pharmacokinetics
Its solubility in dmso suggests that it may be well-absorbed and distributed within the body .
Result of Action
The degradation of IKZF1 and IKZF3 transcription factors can have multiple effects at the molecular and cellular levels . These proteins play key roles in the regulation of immune response and cell differentiation, so their degradation could potentially affect these processes .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the pH and temperature of the environment could potentially affect the compound’s stability and its ability to bind to cereblon . .
properties
IUPAC Name |
4-methyl-3-(3-oxo-1H-isoindol-2-yl)pentanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3/c1-9(2)12(7-13(16)17)15-8-10-5-3-4-6-11(10)14(15)18/h3-6,9,12H,7-8H2,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGLGUPAEFIXUOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CC(=O)O)N1CC2=CC=CC=C2C1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

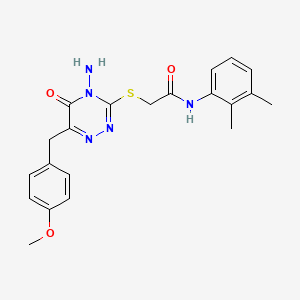

![(2E)-3-(thiophen-2-yl)-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}prop-2-enamide](/img/structure/B2990918.png)
![3-Bromo-2,6-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B2990922.png)
![N-[1-(4-Chlorophenyl)-2-methylpropyl]-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide](/img/structure/B2990923.png)
![2-[2-[(Z)-2-cyano-3-(2,6-dimethylanilino)-3-oxoprop-1-enyl]phenoxy]acetic acid](/img/structure/B2990924.png)
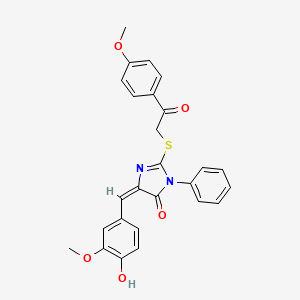
![2-{[2-(4-Chlorophenyl)ethyl]amino}-2-oxoethyl 3-methoxybenzoate](/img/structure/B2990929.png)

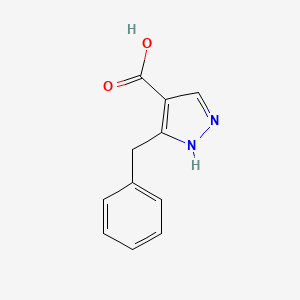
![N-(2,5-dimethoxyphenyl)-1-phenyl-6-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2990932.png)
